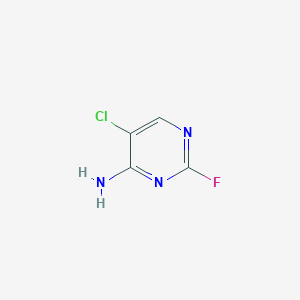

5-Chloro-2-fluoropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-fluoropyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C4H3ClFN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with ammonia, which results in the substitution of the chlorine atom at the 4-position with an amino group . Another method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and amination reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve multiple steps, including purification and isolation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium carbonate and various amines are commonly used under mild to moderate conditions.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

5-Chloro-2-fluoropyrimidin-4-amine is primarily utilized as a precursor in the synthesis of more complex organic compounds. It facilitates the formation of various fluorinated pyrimidines and heterocyclic compounds, which are essential in pharmaceutical development and agrochemical formulations.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines and thiols. This reactivity is crucial for creating new derivatives that may exhibit enhanced biological activities.

Coupling Reactions

It can also participate in coupling reactions, specifically Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds in organic synthesis. This method often employs palladium catalysts and boron reagents to achieve high yields of desired products.

Biological and Medicinal Applications

Pharmacological Potential

Research indicates that this compound has potential applications as a pharmacophore in drug development. It has been investigated for its inhibitory effects on various enzymes and receptors involved in critical disease pathways, making it a candidate for further exploration in therapeutic contexts .

Antiviral Activity

Recent studies have highlighted its role in developing antiviral agents. For instance, derivatives of this compound have shown promise as inhibitors against influenza viruses, demonstrating significant antiviral activity and favorable pharmacokinetic profiles in animal models .

Agrochemical Applications

Synthesis of Agrochemicals

In the agrochemical sector, this compound is employed to synthesize active ingredients that enhance crop protection. Its unique chemical properties allow it to be integrated into formulations that target specific pests or diseases affecting agricultural productivity.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to therapeutic effects . The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

2-Chloro-5-fluoropyrimidine: This compound is structurally similar but lacks the amino group at the 4-position.

2,4-Dichloro-5-fluoropyrimidine: This compound has an additional chlorine atom at the 4-position.

5-Fluoro-2-aminopyrimidine: This compound has a fluorine atom at the 5-position and an amino group at the 2-position.

Uniqueness: 5-Chloro-2-fluoropyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, as well as the amino group at the 4-position. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

5-Chloro-2-fluoropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine atoms along with an amino group at the 4-position of the pyrimidine ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines and thiols.

- Oxidation and Reduction: While less common, the compound can participate in these reactions.

- Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, disrupting metabolic pathways, which may lead to therapeutic effects against various diseases.

Antiviral Activity

Recent studies have explored the potential antiviral properties of this compound. For instance, it has been investigated as a bioisostere for other antiviral agents, showing promising results in inhibiting viral replication. In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses .

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties. For example, related pyrimidine derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .

Case Studies

-

Influenza Inhibition:

A study evaluated the efficacy of a derivative based on this compound against influenza A virus. The compound demonstrated potent antiviral activity, significantly improving survival rates in infected mice compared to controls . -

Enzyme Inhibition:

Another investigation focused on the inhibition of specific kinases by pyrimidine derivatives. The study highlighted that modifications at the 4-position could enhance binding affinity and selectivity for target enzymes involved in cancer progression .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyrimidine | Lacks amino group at 4-position | Moderate enzyme inhibition |

| 2,4-Dichloro-5-fluoropyrimidine | Additional chlorine at 4-position | Increased cytotoxicity in cancer cells |

| 5-Fluoro-2-aminopyrimidine | Fluorine at 5-position | Antiviral properties similar to 5-Chloro variant |

The unique combination of substituents in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in drug development.

Propiedades

IUPAC Name |

5-chloro-2-fluoropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMUSPJIDCLALP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.